(3E)-N'-phenyl-3-(2-phenylhydrazin-1-ylidene)butanehydrazide
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Overview
Description
(3E)-N’-phenyl-3-(2-phenylhydrazin-1-ylidene)butanehydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N’-phenyl-3-(2-phenylhydrazin-1-ylidene)butanehydrazide typically involves the reaction of phenylhydrazine with ethyl acetoacetate under controlled conditions. The reaction is carried out in ethanol at temperatures ranging from -5°C to 0°C for about an hour. After the reaction, the mixture is quenched with sodium bicarbonate solution and extracted with dichloromethane. The product is then purified using column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
(3E)-N’-phenyl-3-(2-phenylhydrazin-1-ylidene)butanehydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azines, while reduction can produce hydrazine derivatives.
Scientific Research Applications
(3E)-N’-phenyl-3-(2-phenylhydrazin-1-ylidene)butanehydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3E)-N’-phenyl-3-(2-phenylhydrazin-1-ylidene)butanehydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can undergo metabolic transformations that activate or deactivate its biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3E)-3-(2-phenylhydrazin-1-ylidene)-1-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-1H-indol-2-one
- (3E)-3-(2-phenylhydrazin-1-ylidene)-1-(prop-2-yn-1-yl)-2,3-dihydro-1H-indol-2-one
Uniqueness
(3E)-N’-phenyl-3-(2-phenylhydrazin-1-ylidene)butanehydrazide is unique due to its specific hydrazone structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H18N4O |
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Molecular Weight |
282.34 g/mol |
IUPAC Name |
(3Z)-N'-phenyl-3-(phenylhydrazinylidene)butanehydrazide |
InChI |
InChI=1S/C16H18N4O/c1-13(17-18-14-8-4-2-5-9-14)12-16(21)20-19-15-10-6-3-7-11-15/h2-11,18-19H,12H2,1H3,(H,20,21)/b17-13- |
InChI Key |
QTLGWFRBRJWQGK-LGMDPLHJSA-N |
Isomeric SMILES |
C/C(=N/NC1=CC=CC=C1)/CC(=O)NNC2=CC=CC=C2 |
Canonical SMILES |
CC(=NNC1=CC=CC=C1)CC(=O)NNC2=CC=CC=C2 |
Origin of Product |
United States |
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